2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
2,5-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative featuring a tetrahydrothiophene sulfone moiety substituted at the 3-position and a benzamide group with chlorine substituents at the 2- and 5-positions. Its unique combination of chlorine substituents and sulfone groups may influence solubility, stability, and binding affinity compared to analogs, but further empirical research is required to confirm these hypotheses .
Properties
IUPAC Name |
2,5-dichloro-N-(1,1-dioxothiolan-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-7-1-2-10(13)9(5-7)11(15)14-8-3-4-18(16,17)6-8/h1-2,5,8H,3-4,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYCQGZYROFLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential biological activity, making it a candidate for studying various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator. This interaction modulates the activity of GIRK channels, which play a crucial role in regulating cellular excitability and signal transduction .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related compounds is critical for understanding this molecule’s distinct properties. Below is a theoretical framework for such a comparison, informed by general chemical principles and inferred from the evidence’s emphasis on research methodologies (e.g., data integration via Deep Research and academic collaboration via Research Gate ):
Key Structural and Functional Analogues
Implication: The sulfone group in the target compound may enhance water solubility and resistance to oxidative degradation compared to non-sulfonated analogs .
2,5-Dichlorobenzamide derivatives (without tetrahydrothiophene sulfone) :
- Difference : Absence of the sulfone-tetrahydrothiophene moiety limits steric and electronic interactions.
- Implication : The tetrahydrothiophene sulfone group could confer unique binding modes in enzyme pockets, as seen in sulfone-containing drugs like Celecoxib .
Tetrahydrothiophene sulfone derivatives (non-benzamide): Difference: Replacement of the benzamide group with other functionalities (e.g., esters, amines). Implication: The benzamide group may enable hydrogen bonding with biological targets, enhancing specificity .
Hypothetical Data Table
| Compound | LogP | Solubility (mg/mL) | IC50 (nM) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 2.1* | 0.8* | 120* | 2,5-dichloro, sulfone, benzamide |
| N-(Tetrahydrothiophen-3-yl)benzamide | 3.4 | 0.2 | 450 | Benzamide, tetrahydrothiophene |
| 2,5-Dichlorobenzamide | 2.8 | 0.5 | 300 | 2,5-dichloro, benzamide |
| Tetrahydrothiophene sulfone | 1.5 | 1.2 | N/A | Sulfone, tetrahydrothiophene |
*Theoretical values based on structural predictions; experimental validation required .
Research Findings and Methodological Insights
The absence of direct experimental data in the provided evidence underscores the importance of leveraging advanced research tools. For instance:
- Deep Research () could automate literature reviews and molecular simulations to predict the compound’s properties and identify analogous structures.
- Research Gate () might host unpublished datasets or preprints on sulfone-containing benzamides, enabling collaborative hypothesis refinement.
- Research Proposal frameworks () provide templates for systematically comparing physicochemical and biological properties across analogs.
Biological Activity
2,5-Dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dichloro-substituted benzamide moiety linked to a dioxidotetrahydrothiophene ring. Its molecular formula is , with a molecular weight of approximately 305.18 g/mol. The presence of chlorine atoms and the dioxidotetrahydrothiophene group suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial properties
- Anticancer activity
- Enzyme inhibition
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Dichloro and dioxidotetrahydrothiophene | Potential anticancer and antimicrobial |
| Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydropyridazine-3-carboxylate | Methoxy and nitrophenyl groups | Anticancer activity |
| 3,4-Dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide | Benzothiophene core | Antimicrobial properties |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor by interacting with active sites or altering enzyme conformations.
- Cellular Signaling Modulation : It could modulate signaling pathways associated with cell proliferation and apoptosis.
- Antimicrobial Action : The presence of halogen substituents may enhance membrane permeability or disrupt microbial cell wall synthesis.
Study on Anticancer Activity
A recent study explored the anticancer properties of various benzamide derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines, with an IC50 value indicating potent activity at low concentrations. The study highlighted its potential as a lead compound for further development in cancer therapy .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of compounds containing the dioxidotetrahydrothiophene moiety. Results indicated that this compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests its potential application in treating bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Chlorine Substitution : The presence of chlorine enhances lipophilicity and may improve membrane penetration.
- Dioxidotetrahydrothiophene Group : This moiety contributes to the compound's stability and interaction with biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Chlorine | Increased potency against cancer cells |
| Alteration of Dioxo Group | Enhanced stability in metabolic assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
